![molecular formula C36H56N2O2 B386333 N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide](/img/structure/B386333.png)
N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is a synthetic organic compound characterized by its biphenyl structure with dodecanoylamino groups attached to both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dodecanoylamino Groups: The dodecanoylamino groups are introduced through an amidation reaction. This involves reacting the biphenyl core with dodecanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, it may interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(Dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide
- N-(4-{[4-(Dodecanoylamino)phenyl]carbamoyl}phenyl)dodecanamide
Uniqueness
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is unique due to its biphenyl core structure, which provides rigidity and stability. The presence of dodecanoylamino groups enhances its amphiphilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C36H56N2O2 |
|---|---|
Molecular Weight |
548.8g/mol |
IUPAC Name |
N-[4-[4-(dodecanoylamino)phenyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-33-27-23-31(24-28-33)32-25-29-34(30-26-32)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
DYBGWWUOEICDFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


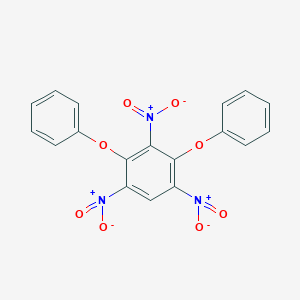
![Methyl 4-[2-(acetylamino)ethoxy]benzoate](/img/structure/B386253.png)
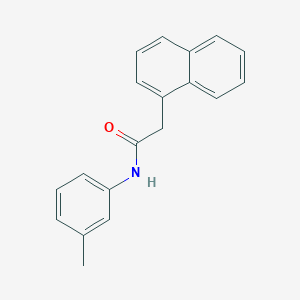
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B386257.png)
![N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B386259.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B386260.png)
![2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B386261.png)
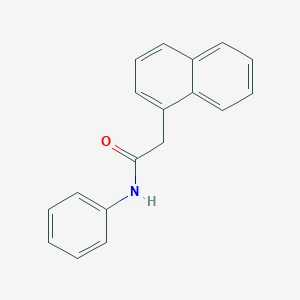
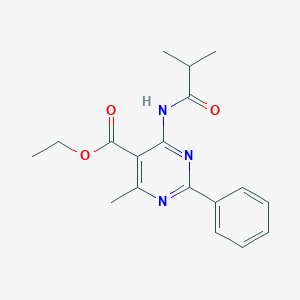
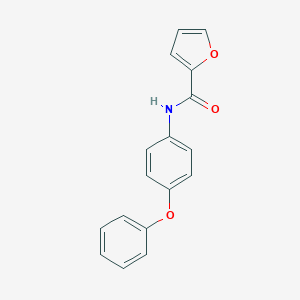
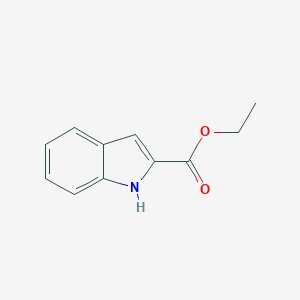
![N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B386272.png)
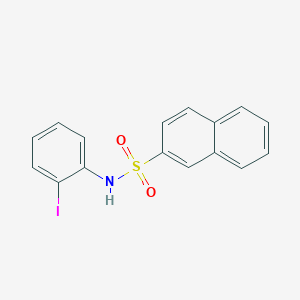
![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
